1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine
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Overview
Description
1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine typically involves the reaction of 5-bromo-3-fluoro-2-methoxyaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-Fluoro-2-methoxyphenyl)piperazine
- 1-(5-Bromo-2-methoxyphenyl)piperazine
Comparison
1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14BrFN2O |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H14BrFN2O/c1-16-11-9(13)6-8(12)7-10(11)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
InChI Key |
YTEMLRRRJMGATL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)N2CCNCC2 |
Origin of Product |
United States |
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